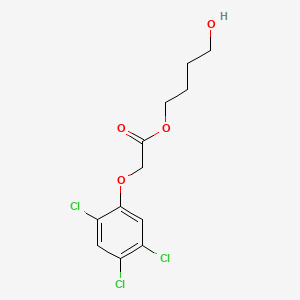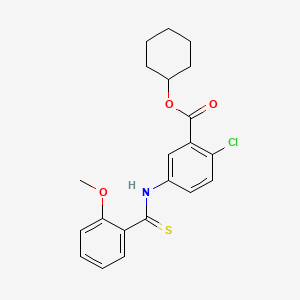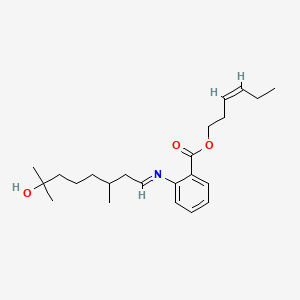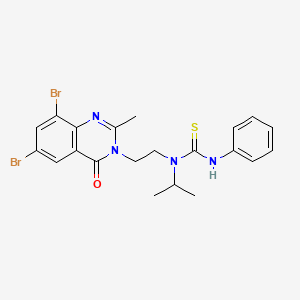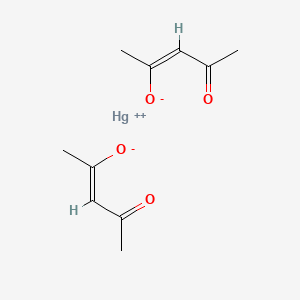
2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone is an organic compound with a molecular formula of C10H14O. It is a colorless liquid known for its distinctive aroma, often described as citrus-like. This compound is used primarily as a flavoring agent in the food industry due to its pleasant scent and taste.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone typically involves the reaction of 2,2-dimethyl-3(2H)-furanone with propenyl derivatives under controlled conditions. The reaction is usually catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.
Medicine: Investigations into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, are ongoing.
Industry: Beyond its use as a flavoring agent, it is also explored for its potential in creating new materials and chemicals.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone exerts its effects involves interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to the observed effects. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-3(2H)-furanone: A precursor in the synthesis of 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone.
2,2-Dimethyl-5-(1-methylpropen-1-yl)tetrahydrofuran: Another flavoring agent with a similar structure but different properties.
Uniqueness: this compound is unique due to its specific propenyl group, which imparts distinct chemical and sensory properties. This makes it particularly valuable in applications where a specific aroma or reactivity is desired.
Eigenschaften
CAS-Nummer |
102415-35-0 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2,2-dimethyl-5-[(E)-prop-1-enyl]furan-3-one |
InChI |
InChI=1S/C9H12O2/c1-4-5-7-6-8(10)9(2,3)11-7/h4-6H,1-3H3/b5-4+ |
InChI-Schlüssel |
WRDZKZGGWZNIFJ-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/C1=CC(=O)C(O1)(C)C |
Kanonische SMILES |
CC=CC1=CC(=O)C(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




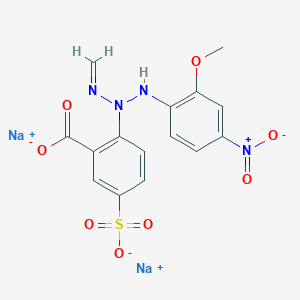
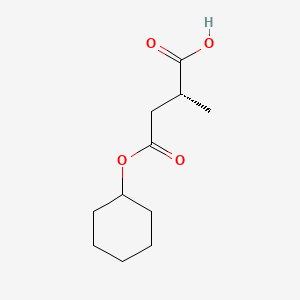
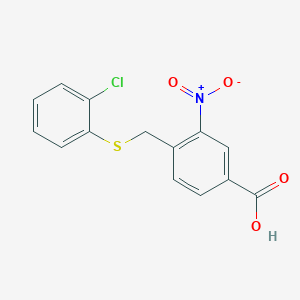
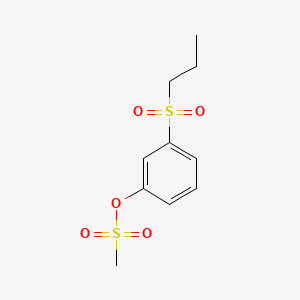
![2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate](/img/structure/B12693343.png)

